Methyl 7-aminoisoquinoline-4-carboxylate
CAS No.:
Cat. No.: VC13802490
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H10N2O2 |
---|---|
Molecular Weight | 202.21 g/mol |
IUPAC Name | methyl 7-aminoisoquinoline-4-carboxylate |
Standard InChI | InChI=1S/C11H10N2O2/c1-15-11(14)10-6-13-5-7-4-8(12)2-3-9(7)10/h2-6H,12H2,1H3 |
Standard InChI Key | ZUFSPYFNFVQCFH-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C2C=CC(=CC2=CN=C1)N |
Canonical SMILES | COC(=O)C1=C2C=CC(=CC2=CN=C1)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Isoquinoline derivatives are distinguished by a benzene ring fused to a pyridine ring, creating a planar bicyclic system. In Methyl 7-aminoisoquinoline-4-carboxylate, the amino group (-NH) at position 7 and the methyl ester (-COOCH) at position 4 introduce electronic asymmetry, influencing reactivity and intermolecular interactions. The nitrogen atom in the pyridine ring contributes to basicity, while the ester group enhances solubility in polar organic solvents.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 202.21 g/mol | |
IUPAC Name | Methyl 7-aminoisoquinoline-4-carboxylate | |
CAS Number | 2828438-95-3 | |
Purity (Commercial) | ≥97% |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for intermediates in the synthesis of related isoquinoline derivatives provide insights into expected spectral features. For example, the proton NMR spectrum of 4-bromo-isoquinoline-8-methyl formate (a structural analog) shows singlet peaks for the methyl ester ( 4.08 ppm) and aromatic protons ( 7.86–10.22 ppm) . Such data aid in verifying the identity of synthetic intermediates.
Synthesis and Chemical Reactivity
Synthetic Routes
While no direct synthesis of Methyl 7-aminoisoquinoline-4-carboxylate is documented in the provided sources, analogous methods for isoquinoline derivatives suggest a multi-step approach involving palladium-catalyzed reactions, bromination, and deprotection. A patent describing the synthesis of 4-aminoisoquinoline-8-methyl formate offers a template for adapting conditions to target the 7-amino-4-carboxylate isomer.
Key Reaction Steps
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Carbonyl Insertion: Palladium-catalyzed carbonylation of 8-bromo-isoquinoline in methanol under CO pressure (60 psi, 60°C) yields 8-isoquinolinecarboxylic acid methyl ester .
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Bromination: N-Bromosuccinimide (NBS) in acetic acid introduces bromine at position 4, forming 4-bromo-isoquinoline-8-methyl formate .
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Amination: Reaction with t-butyl carbamate in the presence of cesium carbonate and palladium substitutes bromine with a protected amino group .
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Deprotection: Acidic hydrolysis removes the tert-butoxycarbonyl (Boc) group, yielding the free amine .
Adapting this protocol to target position 7 would require modifying starting materials and reaction conditions, underscoring the sensitivity of regioselectivity in heterocyclic chemistry.
Table 2: Representative Synthesis Conditions for Analogous Compounds
Step | Reagents/Conditions | Yield |
---|---|---|
Carbonylation | Pd catalyst, CO (60 psi), MeOH, 60°C | 96% |
Bromination | NBS, acetic acid, 110°C | 90% |
Amination | t-Boc carbamate, CsCO, Pd | 85% |
Deprotection | HCl/MeOH, room temperature | 95% |
Reactivity and Functionalization
The amino and ester groups serve as handles for further derivatization. Electrophilic aromatic substitution is favored at the electron-rich amino-substituted ring, while the ester can undergo hydrolysis to a carboxylic acid or transesterification. Such flexibility enables the generation of analogs for structure-activity relationship (SAR) studies.
Research Applications and Future Directions
Drug Development
As a lead compound, Methyl 7-aminoisoquinoline-4-carboxylate offers a scaffold for optimizing kinase selectivity and potency. Computational modeling could predict binding modes against targets like EGFR or VEGFR, guiding synthetic efforts.
Challenges and Opportunities
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Synthetic Complexity: Regioselective functionalization at positions 4 and 7 demands precise control to avoid isomer formation.
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Pharmacokinetics: Ester hydrolysis in vivo may convert the prodrug to its active acid form, necessitating metabolic studies.
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